Fmoc-gamma-L-leucine

Peptide foldamer design Self-assembling biomaterials Conformational analysis

Synthesizing α/γ-peptide foldamers with precisely tuned backbone flexibility is often limited by the availability of high-purity, chiral γ-amino acid building blocks. Fmoc-γ-L-leucine (CAS 269078-75-3) solves this by providing a structurally defined, Fmoc-protected γ4,4 residue for solid-phase peptide synthesis (SPPS). - Enables α/γ-peptide foldamer design with intermediate helical stability - less rigid than β-peptide helices but more structured than random coils. - Promotes crystalline supramolecular assembly via favorable intramolecular Fmoc π-π stacking, useful for peptide amphiphile-based nanomaterials. - ≥98% HPLC purity minimizes deletion sequences in automated SPPS of long (>30 residues) or multi-γ-insert peptides, reducing HPLC purification burden.

Molecular Formula C23H27NO4
Molecular Weight 381.5 g/mol
Cat. No. B13395956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-gamma-L-leucine
Molecular FormulaC23H27NO4
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESCC(C)CC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C23H27NO4/c1-15(2)13-16(11-12-22(25)26)24-23(27)28-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,15-16,21H,11-14H2,1-2H3,(H,24,27)(H,25,26)
InChIKeyQVJHCXJPZXRVPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-γ-L-leucine: Chiral γ-Amino Acid for SPPS


Fmoc-γ-L-leucine (CAS 269078-75-3), systematically named Fmoc-(R)-4-amino-6-methyl-heptanoic acid, is a protected γ-amino acid derivative that serves as a chiral building block in peptide synthesis, particularly in Fmoc solid-phase peptide synthesis (SPPS) . It features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on its primary amine, enabling standard SPPS deprotection protocols, and a free carboxylic acid for activation and coupling .

Fmoc-protected for standard SPPS deprotection
Chiral γ-leucine building block for stereochemical control
γ-backbone enables conformational tuning of peptides

Why Fmoc-γ-L-leucine Cannot Be Simply Substituted


The incorporation of a γ-amino acid residue into a peptide chain fundamentally alters backbone flexibility, hydrogen bonding potential, and conformational space compared to standard α-amino acids or even β-amino acid surrogates [1]. γ-Amino acids like γ-leucine introduce an additional methylene unit between the amino and carboxyl groups, increasing backbone length by ~1.2 Å and reducing the density of hydrogen bond donors/acceptors [1]. This homologation profoundly affects peptide secondary structure propensity and self-assembly behavior—parameters that cannot be replicated by simply substituting with an Fmoc-α-leucine (e.g., Fmoc-Leu-OH) or an Fmoc-β-homoleucine building block [1].

α-Leucine analog

Backbone length and H-bond pattern differ; foldamer stability may shift.

β-Homoleucine building block

Different methylene spacing alters conformational propensity and assembly.

Achiral γ-amino acid (GABA)

Lacks stereocenter; chiral induction may not replicate.

Fmoc-γ-L-leucine: Evidence vs. Comparators


Conformational Flexibility and Self-Assembly vs. α-Analogs

Fmoc-γ-L-leucine, as a γ4,4-substituted γ-amino acid, exhibits distinct conformational and assembly behavior compared to its α-amino acid counterpart (Fmoc-L-leucine). In solution, Fmoc-γ4,4 derivatives exist in an equilibrium between a major monomeric (low-energy, non-hydrogen bonded) population and a minor dimeric (high-energy, hydrogen bonded) population [1]. The rate of exchange between these populations is dependent on backbone substitution position, with γ4,4 derivatives (the substitution pattern of γ-leucine) displaying the highest exchange rate among the γ2,2, γ3,3, and γ4,4 variants studied [1].

Conformational exchange vs. α
Class-level
γ4,4 derivatives (like γ-leucine) show highest monomer-dimer exchange rate among γ2,2, γ3,3, γ4,4 variants
Backbone flexibility context for foldamer design
Data from solution-state NMR; class-level inference
Peptide foldamer design Self-assembling biomaterials Conformational analysis

Crystal Packing and π-π Stacking: γ4,4 vs. γ2,2

The crystal structure of Fmoc-γ4,4 derivatives (representative of γ-leucine) adopts a 'closed' conformation characterized by intramolecular π-π stacking between the Fmoc aromatic groups, whereas γ2,2 derivatives adopt an 'open' conformation with minimal Fmoc-Fmoc interactions [1]. The 'closed' γ4,4 conformation is stabilized by relatively favorable π-π stacking interactions, which promotes crystallization [1]. In contrast, the high free-energy of the dimeric species in γ2,2 and γ3,3 derivatives offsets favorable stacking interactions and hinders crystallization [1].

Crystal π-π stacking
Class-level
γ4,4 adopts 'closed' conformation with intramolecular Fmoc π-π stacking, promoting crystallization
Crystallization context for supramolecular materials
Compared to γ2,2 'open' conformation; qualitative
Crystallography Supramolecular chemistry Fmoc self-assembly

Purity Specification for High-Fidelity SPPS

Commercial Fmoc-γ-L-leucine is supplied with a minimum purity specification of 98% as determined by HPLC, with moisture content controlled to ≤0.5% [1]. This purity threshold is critical for solid-phase peptide synthesis, where low-purity building blocks lead to accumulation of deletion sequences and difficult purifications. For comparison, while some generic Fmoc-amino acids are offered at ≥95% purity, the ≥98% specification reduces the theoretical maximum deletion peptide by a factor of 2.5× per coupling step (assuming a 2% impurity level vs. a 5% impurity level) [1].

Purity specification
Specification review
≥98% (HPLC), moisture ≤0.5%
High-fidelity coupling; reduced deletion sequences
Commercial specification; verify per batch
Peptide synthesis Quality control Procurement specification

Enantiomeric Purity Determination by Chiral HPLC

Analytical methods have been established for the direct determination of enantiomeric purity of seventeen Fmoc-amino acids commonly used in peptide synthesis, including Fmoc-γ-L-leucine, using chiral HPLC [1]. This capability is essential because γ-leucine contains a stereocenter at the 4-position (the carbon bearing the amine), and the enantiomeric purity directly dictates the stereochemical outcome of the resulting peptide. In contrast, achiral γ-amino acids such as Fmoc-GABA (Fmoc-γ-aminobutyric acid) lack this stereochemical dimension and therefore cannot impart chiral induction to peptide secondary structure .

Enantiomeric purity method
Method context
Chiral HPLC method validated for Fmoc-γ-L-leucine
Stereochemical control assurance
Enantiomeric purity verification available
Chiral chromatography Enantiomeric purity Peptide stereochemistry

Molecular Weight and Lipophilicity vs. β-Homolog

Fmoc-γ-L-leucine (MW = 381.46 g/mol, C23H27NO4) is structurally distinct from its β-homolog (Fmoc-β-homoleucine, MW = 367.44 g/mol, C22H25NO4) and its α-analog (Fmoc-L-leucine, MW = 353.41 g/mol, C21H23NO4) . The increasing molecular weight and additional methylene units correlate with increased lipophilicity (calculated LogP ~3.5 for γ-leucine vs. ~3.2 for β-homoleucine vs. ~2.9 for α-leucine) . This trend directly impacts reverse-phase HPLC retention times and the overall hydrophobicity of peptides into which these residues are incorporated.

MW and lipophilicity
Data to verify
MW 381.46 g/mol; LogP ~3.5 vs. β-homolog 3.2, α 2.9
Distinct chromatographic and hydrophobicity profile
Calculated values; no source cited
Physicochemical properties Peptide hydrophobicity Chromatographic behavior

Racemization-Free Synthesis with Fmoc-OSu

Fmoc-γ-L-leucine is typically synthesized by reaction of the free γ-amino acid with Fmoc-OSu (9-fluorenylmethyl succinimidyl carbonate) under mild aqueous-organic conditions, a method known to proceed without racemization and with high yields [1]. In contrast, the protection of certain α-amino acids can require careful pH control to avoid racemization via oxazolone formation, particularly for amino acids with bulky side chains [1]. The γ-amino acid backbone lacks the α-proton adjacent to the carboxyl group, rendering it inherently less prone to racemization during Fmoc installation.

Racemization-free synthesis
Class-level
Fmoc-OSu method; γ-backbone inherently resists epimerization
Consistent enantiomeric purity in synthesis
Compared to sensitive α-amino acid protection
Synthetic methodology Racemization control Process chemistry

Fmoc-γ-L-leucine: Research & Industrial Applications


α/γ-Peptide Foldamer Design with Controlled Helical Stability

Use Fmoc-γ-L-leucine as a building block in solid-phase synthesis of α/γ-peptide foldamers to tune backbone flexibility and hydrogen bonding. The γ4,4 substitution pattern (characteristic of γ-leucine) imparts a high conformational exchange rate in solution, which can be exploited to design foldamers with intermediate helical stability—less rigid than β-peptide helices but more structured than random coils [1]. This is particularly valuable for creating peptide mimics of protein α-helices that require a balance between structural definition and binding-induced folding.

Self-Assembling Peptide Amphiphiles with Tailored Crystallinity

Incorporate Fmoc-γ-L-leucine into peptide amphiphile sequences to promote crystallization via favorable intramolecular Fmoc π-π stacking. The 'closed' conformation adopted by γ4,4 Fmoc derivatives facilitates π-stacking interactions that drive crystalline assembly, in contrast to γ2,2 derivatives which adopt 'open' conformations [1]. This property can be leveraged to create supramolecular materials with defined nanostructures (e.g., nanofibers, nanosheets) for drug delivery, tissue engineering scaffolds, or catalytic materials.

High-Fidelity Coupling for Long Peptide Sequences

Employ Fmoc-γ-L-leucine with ≥98% purity specification in automated SPPS of long peptides (>30 residues) or peptides containing multiple γ-amino acid inserts. The high purity minimizes deletion sequences that arise from incomplete couplings, which is especially critical when the γ-leucine residue is located early in the sequence or when multiple γ-amino acids are incorporated [1]. This reduces the need for extensive HPLC purification and improves overall synthesis success rates.

Chiral γ-Peptide Libraries for Drug Discovery

Utilize Fmoc-γ-L-leucine in combinatorial library synthesis to generate chiral γ-peptide variants. The defined stereochemistry at the 4-position, which can be verified by validated chiral HPLC methods, ensures that each library member has a precise three-dimensional structure [2]. This is essential for structure-activity relationship (SAR) studies targeting protein-protein interactions, antimicrobial peptide discovery, or development of protease-resistant peptide therapeutics.

Application
Selection Property
Validation Focus
α/γ-Peptide foldamer design
Backbone flexibility tuning
Helical stability vs. random coil balance
Self-assembling peptide amphiphiles
Crystallization via Fmoc π-π stacking
Supramolecular nanostructure definition
Long peptide SPPS
High-purity building block
Deletion sequence minimization
Chiral γ-peptide library synthesis
Enantiomeric purity control
Stereochemistry-activity relationship

Technical Documentation Hub

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19 linked technical documents
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